molecular formula C16H35O2P B14402612 Bis(2,3-dimethylhexan-2-yl)phosphinic acid CAS No. 88528-06-7

Bis(2,3-dimethylhexan-2-yl)phosphinic acid

Cat. No.: B14402612
CAS No.: 88528-06-7
M. Wt: 290.42 g/mol
InChI Key: AZZXJZJPZRBHAP-UHFFFAOYSA-N
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Description

Bis(2,3-dimethylhexan-2-yl)phosphinic acid is an organophosphorus compound characterized by the presence of two 2,3-dimethylhexan-2-yl groups attached to a phosphinic acid moiety. This compound is part of a broader class of phosphinic acids, which are known for their versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,3-dimethylhexan-2-yl)phosphinic acid typically involves the reaction of 2,3-dimethylhexan-2-yl chloride with a suitable phosphorus source, such as phosphorus trichloride or phosphorus oxychloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The resulting intermediate is then hydrolyzed to yield the final phosphinic acid product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dimethylhexan-2-yl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2,3-dimethylhexan-2-yl)phosphinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2,3-dimethylhexan-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with metabolic pathways by inhibiting key enzymes involved in the synthesis or degradation of essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,3-dimethylhexan-2-yl)phosphinic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its branched alkyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in applications requiring selective binding and reactivity .

Properties

CAS No.

88528-06-7

Molecular Formula

C16H35O2P

Molecular Weight

290.42 g/mol

IUPAC Name

bis(2,3-dimethylhexan-2-yl)phosphinic acid

InChI

InChI=1S/C16H35O2P/c1-9-11-13(3)15(5,6)19(17,18)16(7,8)14(4)12-10-2/h13-14H,9-12H2,1-8H3,(H,17,18)

InChI Key

AZZXJZJPZRBHAP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(C)P(=O)(C(C)(C)C(C)CCC)O

Origin of Product

United States

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